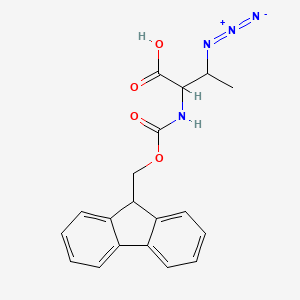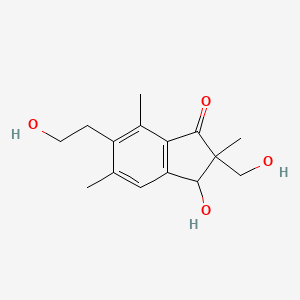
(10R,11R)-Pterosin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10R,11R)-Pterosin L is a naturally occurring compound found in various species of ferns. It belongs to the class of pterosins, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-Pterosin L typically involves several steps, starting from commercially available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often involve the use of strong acids, oxidizing agents, and reducing agents to facilitate the formation of the pterosin core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as ferns, followed by purification using chromatographic techniques. Alternatively, the compound can be synthesized in bulk using optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of natural sources and the cost-effectiveness of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions
(10R,11R)-Pterosin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the pterosin core, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are used to facilitate various reactions.
Major Products
The major products formed from these reactions include various pterosin derivatives, each with unique chemical and biological properties
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (10R,11R)-Pterosin L involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Pterosin B: Another member of the pterosin family, known for its anti-inflammatory properties.
Pterosin C: Exhibits antioxidant activity and has been studied for its potential health benefits.
Pterosin D: Known for its antimicrobial properties and potential use in treating infections.
Uniqueness
(10R,11R)-Pterosin L stands out due to its unique stereochemistry and specific biological activities Its ability to interact with multiple molecular targets makes it a versatile compound for various applications
Propiedades
Número CAS |
41411-04-5 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3 |
Clave InChI |
OOAFRMHKOSBPID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO |
melting_point |
134 - 135 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


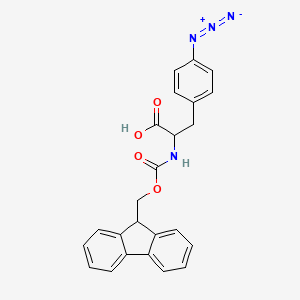
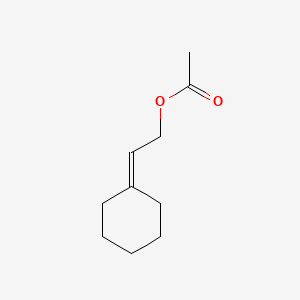
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
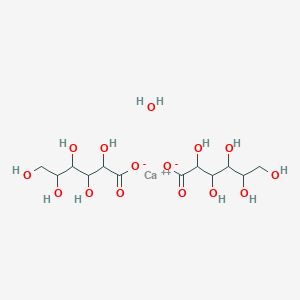
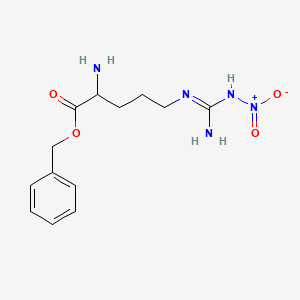
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)
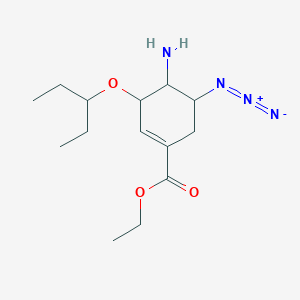
![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)

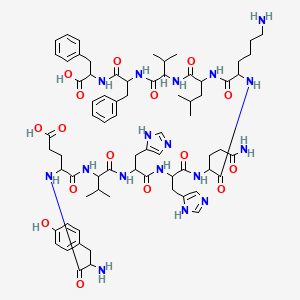
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)
